molecular formula C5H9NO2 B3022600 Methyl (R)-2-Azetidinecarboxylate CAS No. 43041-13-0

Methyl (R)-2-Azetidinecarboxylate

Cat. No. B3022600
CAS RN: 43041-13-0
M. Wt: 115.13 g/mol
InChI Key: CHNOQXRIMCFHKZ-SCSAIBSYSA-N
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Description

Methyl (R)-2-Azetidinecarboxylate is a compound related to azetidine-2-carboxylic acid, a naturally occurring azetidine that has been utilized in the synthesis of polypeptides with abnormally high molecular weight. The compound is of interest due to its potential applications in pharmaceuticals and as a building block in organic synthesis.

Synthesis Analysis

The synthesis of compounds related to Methyl (R)-2-Azetidinecarboxylate has been reported in various studies. For instance, the synthesis of 3-[(2S)-azetidin-2-ylmethoxy]-5-[11C]-methylpyridine, a potential ligand for nicotinic receptors, was achieved through a Stille coupling reaction followed by deprotection using trifluoroacetic acid (TFA) . Another study reported the regiospecific and enantiospecific ring opening of methyl aziridine-2-carboxylates, leading to chloro-amino acid esters . Additionally, the synthesis of 2-carboxy-4-methylazetidine, an isomeric analog of dl-proline, was accomplished by reacting a dibromo carbonyl ester with benzylamine, followed by hydrolysis and catalytic hydrogenation .

Molecular Structure Analysis

The molecular structure of Methyl (R)-2-Azetidinecarboxylate and its analogs is characterized by the presence of an azetidine ring, a four-membered nitrogen-containing ring. The stereochemistry of these compounds is crucial for their biological activity and is often a focus in their synthesis. For example, the synthesis of enantiopure 2-methyl-azetidine-2-carboxylic acid involves the formation of the azetidine ring by intramolecular alkylation, ensuring the correct stereochemistry for promoting a gamma-turn in peptides .

Chemical Reactions Analysis

Methyl (R)-2-Azetidinecarboxylate and its derivatives undergo various chemical reactions that are significant for their applications. The acid-catalyzed ring-opening of aziridine-2-carboxylates is an example of a reaction that leads to specific products depending on the stereochemistry of the starting material . The Stille coupling reaction used in the synthesis of azetidinylmethoxy-methylpyridine demonstrates the compound's ability to participate in carbon-carbon bond-forming reactions, which is essential for the construction of complex molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of Methyl (R)-2-Azetidinecarboxylate derivatives are influenced by their molecular structure. The azetidine ring imparts rigidity and a defined three-dimensional shape, which can affect the compound's solubility, boiling point, and reactivity. The presence of substituents such as methyl groups and carboxylates can further modify these properties, making them suitable for specific applications in synthesis and drug design. The practical asymmetric preparation of azetidine-2-carboxylic acid highlights the importance of these properties in obtaining practical quantities of each enantiomer for further applications .

properties

IUPAC Name

methyl (2R)-azetidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c1-8-5(7)4-2-3-6-4/h4,6H,2-3H2,1H3/t4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHNOQXRIMCFHKZ-SCSAIBSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1CCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (R)-2-Azetidinecarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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